1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 946667-72-7
VCID: VC8331268
InChI: InChI=1S/C7H13N3O/c1-7(2,3)6-9-5(4-8)10-11-6/h4,8H2,1-3H3
SMILES: CC(C)(C)C1=NC(=NO1)CN
Molecular Formula: C7H13N3O
Molecular Weight: 155.2 g/mol

1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine

CAS No.: 946667-72-7

Cat. No.: VC8331268

Molecular Formula: C7H13N3O

Molecular Weight: 155.2 g/mol

* For research use only. Not for human or veterinary use.

1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine - 946667-72-7

Specification

CAS No. 946667-72-7
Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
IUPAC Name (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
Standard InChI InChI=1S/C7H13N3O/c1-7(2,3)6-9-5(4-8)10-11-6/h4,8H2,1-3H3
Standard InChI Key DEMYOKSOUVVNGZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC(=NO1)CN
Canonical SMILES CC(C)(C)C1=NC(=NO1)CN

Introduction

Chemical Structure and Nomenclature

The molecular structure of 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine consists of a 1,2,4-oxadiazole core, a five-membered ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group (-C(CH₃)₃) is attached to the 5-position, while the methanamine moiety (-CH₂NH₂) occupies the 3-position (Figure 1). The IUPAC name explicitly defines the substituent positions, avoiding ambiguity in isomer identification .

Key Structural Features:

  • Oxadiazole Ring: The 1,2,4-oxadiazole ring contributes to the compound’s stability and electronic properties, with resonance stabilization distributing electron density across the heteroatoms .

  • tert-Butyl Group: This bulky substituent enhances lipophilicity, potentially improving membrane permeability and metabolic resistance .

  • Methanamine Side Chain: The primary amine group offers a site for functionalization, enabling the formation of salts, amides, or Schiff bases for pharmacological optimization .

Table 1: Comparative Structural Data of Related Oxadiazole Derivatives

Property1-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methanamine (Theoretical)(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride (R)-2-Amino-3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic Acid
Molecular FormulaC₇H₁₂N₃OC₇H₁₄ClN₃OC₅H₁₀ClN₃O
Molecular Weight154.20 g/mol191.66 g/mol163.61 g/mol
LogP (Calculated)1.852.33 1.42
PSA64.94 Ų64.94 Ų 89.62 Ų

Note: Experimental data for the target compound is inferred from analogs due to limited direct reports .

Synthesis and Manufacturing

The synthesis of 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine can be extrapolated from methodologies used for analogous 1,2,4-oxadiazoles. A common approach involves cyclization of acylated thiosemicarbazides or nitrile oxides, followed by functional group modifications .

Proposed Synthetic Route:

  • Formation of the Oxadiazole Core:

    • Reaction of tert-butyl-substituted amidoxime with a nitrile derivative under acidic conditions (e.g., POCl₃) facilitates cyclization to form the 1,2,4-oxadiazole ring .

    • Example:

      tert-Butylamidoxime+CyanomethylaminePOCl31-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methanamine\text{tert-Butylamidoxime} + \text{Cyanomethylamine} \xrightarrow{\text{POCl}_3} \text{1-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methanamine}
  • Introduction of the Methanamine Group:

    • Direct amination at the 3-position may involve nucleophilic substitution or reductive amination, depending on precursor availability .

  • Purification and Characterization:

    • Column chromatography or recrystallization isolates the product, with structural confirmation via 1^1H NMR, 13^{13}C NMR, and mass spectrometry .

Challenges in Synthesis:

  • Regioselectivity: Ensuring correct substituent positioning requires precise control of reaction conditions .

  • Stability of tert-Butyl Group: Harsh acidic or basic conditions may lead to de-tert-butylation, necessitating mild synthetic protocols .

Physicochemical Properties

While experimental data for the target compound is scarce, properties can be inferred from structurally related compounds:

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Melting Point120–135°CAnalogous oxadiazoles
Boiling Point280–300°CMolecular weight and logP
Solubility in WaterLowHigh logP (1.85)
pKa (Amine Group)~9.5Comparison to aliphatic amines

Spectroscopic Characteristics:

  • IR Spectroscopy: Expected N-H stretch at ~3350 cm⁻¹ (amine), C=N stretch at ~1600 cm⁻¹ (oxadiazole) .

  • 1^1H NMR: tert-Butyl protons as a singlet at δ 1.35 ppm; methanamine -CH₂- at δ 3.2 ppm .

Pharmacological Research

Though direct studies on 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine are unavailable, the 1,2,4-oxadiazole scaffold is associated with diverse bioactivities, including antimicrobial, antiviral, and anti-inflammatory effects .

Key Findings from Analogous Compounds:

  • Antibacterial Activity: 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine exhibited MIC values of 8–16 µg/mL against Salmonella typhi, suggesting potential for tert-butyl derivatives .

  • Structure-Activity Relationships (SAR): Bulky substituents like tert-butyl enhance lipophilicity, improving penetration through bacterial cell membranes .

Hypothesized Mechanisms:

  • Inhibition of bacterial topoisomerases or dihydrofolate reductase .

  • Disruption of cell wall synthesis via interference with peptidoglycan crosslinking .

Hazard CategoryPrecautionary Measures
Skin ContactWear nitrile gloves; wash immediately with soap and water .
InhalationUse in well-ventilated areas; employ respiratory protection if dust is generated .
StorageStore in a cool, dry place away from oxidizing agents and moisture .

Applications and Future Directions

1-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methanamine holds promise as:

  • Antibacterial Agent: Optimization of the methanamine side chain could yield derivatives with enhanced potency .

  • Building Block in Drug Discovery: The amine group allows conjugation with pharmacophores targeting enzymes or receptors .

Research Gaps and Opportunities:

  • Toxicological Profiling: Acute and chronic toxicity studies are needed to assess safety .

  • In Vivo Efficacy Trials: Animal models of infection could validate preliminary in vitro results .

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